molecular formula C17H16N2O3S B2489331 ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate CAS No. 819847-41-1

ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate

Cat. No.: B2489331
CAS No.: 819847-41-1
M. Wt: 328.39
InChI Key: SXYCZGMNPPJQCK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of the compound “ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate” are currently unknown. This compound belongs to the thieno[3,2-d]pyrimidines class of chemical compounds , which are known to exhibit diverse biological activities . .

Mode of Action

Thieno[3,2-d]pyrimidines, in general, are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of “this compound” with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Thieno[3,2-d]pyrimidines are known to be involved in a variety of biochemical pathways due to their diverse biological activities

Result of Action

Given the diverse biological activities of thieno[3,2-d]pyrimidines , it is likely that this compound may have multiple effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated compound .

Scientific Research Applications

Ethyl 3-{4-oxo-6-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}propanoate has several scientific research applications:

Properties

IUPAC Name

ethyl 3-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-15(20)8-9-19-11-18-16-13(17(19)21)10-14(23-16)12-6-4-3-5-7-12/h3-7,10-11H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYCZGMNPPJQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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